molecular formula C9H10N2O3 B1402927 2,5,6-Trimethoxynicotinonitrile CAS No. 1383788-46-2

2,5,6-Trimethoxynicotinonitrile

Cat. No.: B1402927
CAS No.: 1383788-46-2
M. Wt: 194.19 g/mol
InChI Key: DJBZPGFWUOOIPH-UHFFFAOYSA-N
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Description

2,5,6-Trimethoxynicotinonitrile is a chemical compound with the empirical formula C9H10N2O3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1cc(C#N)c(OC)nc1OC . This indicates that the molecule contains a nitrile group (C#N), three methoxy groups (OC), and a pyridine ring .

Scientific Research Applications

Application in Biotransformation and Biodegradation

Research has shown that certain compounds, including variations of trimethoxynicotinonitrile, are involved in the biodegradation and biotransformation of toxic compounds. For instance, studies have identified plant genes involved in the detoxification of similar compounds and biochemical pathways for nitramine degradation in microorganisms. However, enzymes capable of degrading such compounds remain elusive, despite advances in understanding the biotransformation process (Rylott, Lorenz, & Bruce, 2011).

Insecticidal Activity

Trimethoxynicotinonitrile-related compounds have been observed in the context of novel insecticides. A study discussed the development of neonicotinoids, a distinct class of insecticides, where nitroimino heterocycles, closely related to trimethoxynicotinonitrile, demonstrated significant insecticidal activity. The research outlines the synthesis and bioassay results of these compounds, highlighting their potential in pest management (Maienfisch et al., 2001).

Herbicide Resistance in Plants

A study exploring the genetic modification of plants for herbicide resistance identified a gene, bxn, from a soil bacterium that converts bromoxynil (a herbicide) to its primary metabolite. This gene, similar in function to compounds like trimethoxynicotinonitrile, was introduced into tobacco plants, conferring resistance to bromoxynil. This research represents an innovative approach to developing herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).

Application in Health and Disease

Several studies have investigated compounds related to trimethoxynicotinonitrile in the context of health and disease. For example, nitric oxide and peroxynitrite, which share chemical properties with trimethoxynicotinonitrile, have been studied for their roles in various health conditions, such as cardiovascular diseases and cancer. These studies provide insight into the complex roles these compounds play in cellular functions and disease mechanisms (Pacher, Beckman, & Liaudet, 2007).

Safety and Hazards

According to Sigma-Aldrich, 2,5,6-Trimethoxynicotinonitrile is classified as an acute toxic category 3 substance . It has a GHS06 pictogram, a signal word of “Danger”, and a hazard statement of H301 . Precautionary statements include P301 + P310 . It is also classified as a non-combustible, acute toxic category 3 substance, and as a toxic hazardous material causing chronic effects .

Properties

IUPAC Name

2,5,6-trimethoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-12-7-4-6(5-10)8(13-2)11-9(7)14-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBZPGFWUOOIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=C1)C#N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270907
Record name 3-Pyridinecarbonitrile, 2,5,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383788-46-2
Record name 3-Pyridinecarbonitrile, 2,5,6-trimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383788-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 2,5,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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